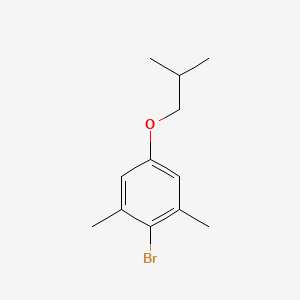
1-Bromo-4-iso-butyloxy-2,6-dimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-4-iso-butyloxy-2,6-dimethylbenzene is an organic compound with the molecular formula C12H17BrO It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two methyl groups, and an iso-butyloxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-iso-butyloxy-2,6-dimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-iso-butyloxy-2,6-dimethylbenzene using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control, solvent selection, and catalyst recycling.
化学反应分析
Types of Reactions
1-Bromo-4-iso-butyloxy-2,6-dimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Substitution: 4-iso-Butyloxy-2,6-dimethylphenol (when hydroxide is used).
Oxidation: 4-iso-Butyloxy-2,6-dimethylbenzoic acid.
Reduction: 4-iso-Butyloxy-2,6-dimethylbenzene.
科学研究应用
1-Bromo-4-iso-butyloxy-2,6-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Bromo-4-iso-butyloxy-2,6-dimethylbenzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the iso-butyloxy group can engage in hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s reactivity and binding affinity to specific targets.
相似化合物的比较
Similar Compounds
1-Bromo-2,6-dimethyl-4-hydroxybenzene: Similar structure but with a hydroxyl group instead of an iso-butyloxy group.
2-Bromo-1,4-dimethylbenzene: Lacks the iso-butyloxy group, making it less hydrophobic.
4-Bromo-m-xylene: Similar but without the iso-butyloxy group and different substitution pattern.
Uniqueness
1-Bromo-4-iso-butyloxy-2,6-dimethylbenzene is unique due to the presence of the iso-butyloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s hydrophobicity and can influence its reactivity and interactions with other molecules.
生物活性
Chemical Structure and Properties
1-Bromo-4-iso-butyloxy-2,6-dimethylbenzene can be classified as a brominated derivative of dimethylbenzene with an iso-butoxy group. Its molecular formula is C12H17BrO, and it features a bromine atom attached to a benzene ring, which is known to influence its reactivity and biological interactions.
General Insights on Brominated Aromatic Compounds
Brominated aromatic compounds are often studied for their biological activities, which can include antimicrobial, antifungal, and anti-inflammatory properties. The presence of the bromine atom typically enhances the lipophilicity of these compounds, potentially increasing their bioavailability and interaction with biological membranes.
Table 1: Biological Activities of Brominated Aromatic Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 1-Bromo-4-chlorobenzene | Antimicrobial properties | |
| 2-Bromoaniline | Inhibitory effects on enzyme activity | |
| 1-Bromo-3-nitrobenzene | Cytotoxic effects in cancer cells |
Specific Studies Related to this compound
While direct studies on this compound are scarce, its structural similarities to other brominated compounds suggest potential biological activities. Research indicates that brominated compounds can exhibit:
- Antimicrobial Activity : Many brominated compounds show effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Some studies have linked brominated compounds with reduced inflammation markers in cellular models.
Case Study: Antimicrobial Properties
A study assessing the antimicrobial properties of various brominated compounds found that certain derivatives effectively inhibited the growth of Gram-positive and Gram-negative bacteria. Although this compound was not directly tested, its structural analogs demonstrated significant antimicrobial activity, suggesting similar potential for this compound.
The mechanisms through which brominated aromatic compounds exert their biological effects may include:
- Enzyme Inhibition : Brominated compounds can act as enzyme inhibitors by binding to active sites or altering enzyme conformation.
- Membrane Disruption : The lipophilic nature of these compounds allows them to integrate into lipid membranes, potentially disrupting cellular integrity.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that brominated compounds may induce oxidative stress in cells, leading to apoptosis in cancerous cells.
属性
分子式 |
C12H17BrO |
|---|---|
分子量 |
257.17 g/mol |
IUPAC 名称 |
2-bromo-1,3-dimethyl-5-(2-methylpropoxy)benzene |
InChI |
InChI=1S/C12H17BrO/c1-8(2)7-14-11-5-9(3)12(13)10(4)6-11/h5-6,8H,7H2,1-4H3 |
InChI 键 |
MALUOMNAXSCDTH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1Br)C)OCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















